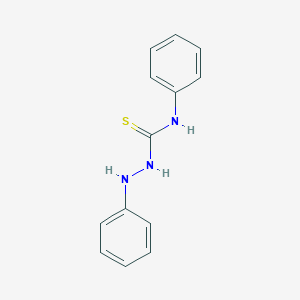

1,4-Diphenyl-3-thiosemicarbazide

Overview

Description

1,4-Diphenyl-3-thiosemicarbazide is an organic compound with the molecular formula C13H13N3S and a molecular weight of 243.33 g/mol . It is a derivative of thiosemicarbazide, characterized by the presence of two phenyl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenyl-3-thiosemicarbazide can be synthesized through the reaction of thiosemicarbazide with benzaldehyde derivatives. The reaction typically involves the condensation of thiosemicarbazide with benzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction mixture is then cooled, and the resulting product is filtered and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-3-thiosemicarbazide undergoes various chemical reactions, including:

Reduction: Reduction of this compound can yield the corresponding amines using reducing agents like sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Chemistry

1,4-Diphenyl-3-thiosemicarbazide serves as a reagent in organic synthesis and as a ligand in coordination chemistry. Its ability to chelate metal ions makes it valuable for creating more complex chemical structures.

Table 1: Comparison of Thiosemicarbazide Derivatives

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Thiosemicarbazone | Thiosemicarbazone | Antimicrobial, Antitumor | Directly derived from thiosemicarbazides |

| 2-Acetylthiazole | Thiazole derivative | Antimicrobial | Contains a thiazole ring |

| Benzothiazole | Benzothiazole | Anticancer | Known for diverse biological actions |

Biology

The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Studies indicate that it can inhibit cancer cell proliferation and exhibit antibacterial effects against various pathogens.

Case Study: Antibacterial Activity

In a study evaluating the antibacterial properties of thiosemicarbazone derivatives derived from this compound, compound L1 demonstrated the strongest antibacterial activity against Bacillus cereus (minimum inhibitory concentration (MIC) of 10 mg/L). Other compounds showed varying degrees of effectiveness against different bacterial strains .

Medicine

Research has indicated potential applications in drug development, particularly as an anticancer agent and an inhibitor of enzymes like carbonic anhydrase. The anticancer properties were evaluated using the MTT assay on A549 lung cancer cells, where certain derivatives exhibited significant cytotoxicity .

Table 2: Cytotoxicity Results Against A549 Cells

| Compound | Concentration (μM) | Cell Viability (%) |

|---|---|---|

| L1 | 100 | 60 |

| L2 | 200 | 45 |

| L4 | 400 | 30 |

Industry

In industrial applications, this compound is utilized in the development of new materials and serves as a precursor for synthesizing other biologically active compounds. Its chelating properties are also explored for potential applications in environmental remediation and catalysis.

Mechanism of Action

The mechanism of action of 1,4-Diphenyl-3-thiosemicarbazide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound has been shown to inhibit enzymes such as carbonic anhydrase, which plays a role in various physiological processes.

Anticancer Activity: It induces apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, such as Bax and Bcl-2.

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits the growth of various microbial strains.

Comparison with Similar Compounds

1,4-Diphenyl-3-thiosemicarbazide can be compared with other thiosemicarbazide derivatives and related compounds:

Thiosemicarbazide: The parent compound, which lacks the phenyl groups, exhibits similar biological activities but with lower potency.

1,3,4-Thiadiazoles: These derivatives have a different ring structure and exhibit a broader range of biological activities, including antimicrobial and anticancer properties.

1,2,4-Triazoles: These compounds also show diverse biological activities and are used in various pharmaceutical applications.

Biological Activity

1,4-Diphenyl-3-thiosemicarbazide (DPTSC) is an organic compound with the molecular formula and a molecular weight of 243.33 g/mol. It has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of DPTSC, supported by data tables, case studies, and detailed research findings.

DPTSC appears as a white to light gray crystalline powder with a melting point ranging from 171.0 to 181.0 °C. Its thiosemicarbazide functional group is known for its ability to interact with various biological targets, enhancing its therapeutic potential.

Antimicrobial Activity

DPTSC exhibits significant antimicrobial properties against various bacterial strains. Research has shown that it is particularly effective against Gram-positive bacteria. For instance, a study revealed that DPTSC derivatives had minimal inhibitory concentrations (MICs) ranging from 15.63 to 250 μg/mL against Bacillus subtilis and Staphylococcus aureus .

Table 1: Antimicrobial Activity of DPTSC Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| DPTSC | Bacillus subtilis | 15.63 |

| DPTSC | Staphylococcus aureus | 31.25 |

| DPTSC | Micrococcus luteus | 125 |

| DPTSC Derivative A | Staphylococcus epidermidis | 15.63 |

| DPTSC Derivative B | Bacillus cereus | 1000 |

Anticancer Properties

DPTSC has been investigated for its potential as an anticancer agent. Studies indicate that it inhibits cancer cell proliferation through various biochemical pathways, including the modulation of apoptosis-related proteins and cell cycle regulators . The compound's mechanism of action involves the chelation of metal ions, which can disrupt cellular processes critical for tumor growth.

Case Study: Anticancer Activity

In a study examining the effects of DPTSC on cancer cell lines, it was found that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 20 µM. This suggests that DPTSC may serve as a lead compound for developing new anticancer therapies .

Anti-inflammatory Effects

DPTSC also exhibits anti-inflammatory properties, which are attributed to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity positions DPTSC as a candidate for treating inflammatory diseases.

The biological activities of DPTSC are largely due to its interaction with various molecular targets:

- Chelation : DPTSC acts as a chelator for metal ions, which can influence enzymatic activities critical in microbial and tumor cell metabolism.

- Cell Cycle Regulation : It affects the expression of proteins involved in cell cycle progression, leading to cell cycle arrest in cancer cells.

- Apoptosis Induction : The compound promotes apoptosis in malignant cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.

Comparison with Similar Compounds

DPTSC can be compared with other thiosemicarbazide derivatives regarding their biological activities:

Table 2: Comparison of Biological Activities

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Thiosemicarbazide | Thiosemicarbazide | Antimicrobial, Antitumor | Lacks phenyl groups |

| 1,3,4-Thiadiazoles | Thiadiazole derivative | Broad antimicrobial and anticancer | Different ring structure |

| Benzothiazole | Benzothiazole | Anticancer | Known for diverse biological actions |

Future Directions

Research into DPTSC and its derivatives continues to expand, focusing on:

- Synthesis of New Derivatives : Modifying the chemical structure to enhance potency and selectivity against specific pathogens or cancer types.

- Mechanistic Studies : Further elucidating the pathways through which DPTSC exerts its biological effects.

- Clinical Trials : Assessing the safety and efficacy of DPTSC-based therapies in clinical settings.

Properties

IUPAC Name |

1-anilino-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3S/c17-13(14-11-7-3-1-4-8-11)16-15-12-9-5-2-6-10-12/h1-10,15H,(H2,14,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIVYSWGHVFQRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=S)NNC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061956 | |

| Record name | Hydrazinecarbothioamide, N,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1768-59-8 | |

| Record name | N,2-Diphenylhydrazinecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1768-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,2-Diphenylhydrazinecarbothioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001768598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diphenyl-3-thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406528 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Diphenyl-3-thiosemicarbazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazinecarbothioamide, N,2-diphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazinecarbothioamide, N,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Diphenyl-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,2-DIPHENYLHYDRAZINECARBOTHIOAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KB33G3WJ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.